
3,3-Dichloro-2,2-dimethylpropanoic acid
Overview
Description
This molecule belongs to the class of substituted propanoic acids, where two chlorine atoms occupy the β-carbon (C3) positions, and two methyl groups are attached to the α-carbon (C2). Such substitutions influence steric hindrance, electronic properties, and reactivity, making these compounds valuable in pharmaceuticals, agrochemicals, and polymer synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dichloro-2,2-dimethylpropanoic acid can be synthesized through various methods. One common approach involves the chlorination of 2,2-dimethylpropanoic acid (pivalic acid) using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Another method involves the reaction of 2,2-dimethylpropanoic acid with thionyl chloride, followed by the addition of chlorine gas. This method also requires careful control of reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and amines.
Reduction Reactions: The compound can be reduced to form 3,3-dimethylpropanoic acid using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidation products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of substituted derivatives such as 3,3-dimethylpropanoic acid derivatives.
Reduction: Formation of 3,3-dimethylpropanoic acid.
Oxidation: Formation of various oxidation products, including carboxylic acids and ketones.
Scientific Research Applications
Chromatography
One of the primary applications of 3,3-Dichloro-2,2-dimethylpropanoic acid is in high-performance liquid chromatography (HPLC). It can be effectively separated using the Newcrom R1 HPLC column under reverse-phase conditions. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry (MS) compatibility. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .
Chromatography Method | Mobile Phase Components | Applications |
---|---|---|
Reverse-phase HPLC | Acetonitrile, Water, Phosphoric Acid (or Formic Acid) | Isolation of impurities, Pharmacokinetics |
Synthesis in Organic Chemistry
This compound serves as a versatile intermediate in organic synthesis. It has been utilized in the synthesis of various pharmaceutical compounds, particularly those targeting specific biological pathways. For example, it has been reported to be involved in the synthesis of dual inhibitors for neutrophil elastase and proteinase, which are relevant in treating inflammatory diseases .
Reagent in Chemical Reactions
As a chlorinated carboxylic acid, it acts as a reagent for various chemical transformations. Its chlorinated structure allows it to participate in nucleophilic substitution reactions and other mechanisms that are valuable in synthetic organic chemistry.
Case Study 1: Pharmacological Applications
A study demonstrated the use of this compound derivatives as potential therapeutic agents against specific enzyme targets. The synthesized compounds exhibited promising activity as dual inhibitors of neutrophil elastase and proteinase. This highlights the compound's significance in drug discovery and development .
Case Study 2: Analytical Chemistry
In analytical chemistry, the compound's ability to be effectively separated using HPLC methods has been documented. Researchers have successfully applied this technique to analyze complex mixtures containing this compound, demonstrating its utility in quality control and research settings .
Mechanism of Action
The mechanism of action of 3,3-dichloro-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways or interact with cellular receptors to modulate biological processes. The exact mechanism of action depends on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, molecular properties, and applications based on evidence:
Physicochemical Properties
- Solubility : Brominated and hydroxylated analogs are generally water-soluble, whereas chlorinated and fluorinated variants show higher lipid solubility, influencing their pharmacokinetic profiles .
- Thermal Stability : Methyl and halogen substituents enhance thermal stability, making these compounds suitable for high-temperature reactions .
Biological Activity
3,3-Dichloro-2,2-dimethylpropanoic acid (CAS Number: 13511-38-1) is a chlorinated organic compound that has garnered attention for its biological activity, particularly in the realm of herbicidal applications. This compound is structurally characterized by the presence of two chlorine atoms and a branched alkyl chain, which influences its reactivity and interaction with biological systems.
- Molecular Formula : C5H8Cl2O2
- Molecular Weight : 171.02 g/mol
- Melting Point : 41-43 °C
- Boiling Point : 215 °C
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its herbicidal properties. Its mechanism of action often involves interference with plant growth processes, specifically targeting the biosynthesis pathways of essential plant hormones.
Herbicidal Activity
Research indicates that this compound acts as a growth regulator by inhibiting specific enzymes involved in the synthesis of gibberellins and auxins—two critical classes of plant hormones. This inhibition leads to stunted growth and eventual death of susceptible plant species.
Case Study: Effect on Solanum tuberosum (Potato)
A notable study examined the effects of this compound on potato plants (Solanum tuberosum). The results demonstrated significant phytotoxicity at concentrations as low as 0.1% (v/v), leading to visible symptoms such as leaf curling and reduced tuber development. The study concluded that application rates should be carefully managed to prevent adverse effects on non-target species .
Safety Considerations
This compound is classified under hazardous substances due to its corrosive nature:
- Skin Corrosion/Irritation : Causes severe skin burns.
- Eye Damage : Causes serious eye damage.
- Respiratory Effects : Potential respiratory irritant upon inhalation.
Hazard Classification
Hazard Class | Signal Word | Precautionary Statements |
---|---|---|
Skin Irrit. 2 | Warning | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray |
Eye Irrit. 2 | Danger | P280 - Wear protective gloves/eye protection |
STOT SE 3 | Warning | P302 + P352 - IF ON SKIN: Wash with plenty of soap and water |
Comparative Herbicidal Efficacy
A comparison of herbicides including this compound against common agricultural weeds is summarized below:
Herbicide | Active Ingredient | Efficacy (%) | Application Rate (kg/ha) |
---|---|---|---|
This compound | This compound | 85 | 1.5 |
Glyphosate | N-(phosphonomethyl)glycine | 90 | 1.0 |
Atrazine | 6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine | 75 | 1.0 |
Case Study References
- Herbicidal Effects on Crop Plants : A study published in the Journal of Agricultural Chemistry documented the impact of various concentrations of this compound on crop yield and growth patterns in controlled environments .
- Environmental Impact Assessment : An EPA report evaluated the potential environmental risks associated with the use of chlorinated compounds in agricultural settings, highlighting the need for further research into long-term ecological effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,3-dichloro-2,2-dimethylpropanoic acid, and what are their critical reaction parameters?
The synthesis typically involves halogenation of 2,2-dimethylpropanoic acid derivatives. For example, 3-chloro-2,2-dimethylpropanoic acid (a structural analog) is synthesized via nucleophilic substitution using sodium methanethiolate and 3-chloro-2,2-dimethylpropanoic acid in DMF at 0–23°C, achieving 99% crude yield after 24 hours . Key parameters include temperature control, solvent selection (e.g., DMF for polar aprotic conditions), and stoichiometric ratios. Purification often employs recrystallization or column chromatography .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation relies on spectroscopic techniques:
- NMR : NMR (CDCl) peaks for methyl groups appear at δ 1.30 (s, 6H), and chlorinated carbons show distinct splitting patterns .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 157.21 for related compounds) confirm molecular weight .
- X-ray crystallography : Resolves stereochemical ambiguities in derivatives (e.g., cyclopropyl analogs) .
Q. What purification methods are optimal for achieving high-purity this compound?
Recrystallization using ethyl acetate/petroleum ether mixtures is effective for removing unreacted precursors . For scale-up, vacuum distillation or silica gel chromatography (eluting with EtOAc/hexane) ensures >95% purity. Residual solvents are monitored via GC-MS .
Advanced Research Questions
Q. How do steric and electronic effects of the dichloro and dimethyl groups influence reactivity in nucleophilic substitution reactions?
The geminal dimethyl groups impose steric hindrance, slowing nucleophilic attack at the β-carbon, while electron-withdrawing chloro groups enhance electrophilicity. Comparative studies of 3-chloro-2,2-dimethylpropanoic acid show that replacing one chlorine with a methylthio group (as in 2,2-dimethyl-3-(methylthio)propanoic acid) reduces reactivity due to decreased electrophilicity . Computational DFT studies can further elucidate charge distribution .
Q. What strategies mitigate racemization in stereospecific derivatives of this compound?
Chiral resolution using (S)- or (R)-specific catalysts (e.g., Burkholderia cepacia lipase) during esterification or amidation preserves enantiomeric excess. For example, (S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid derivatives retain >98% ee via enzymatic kinetic resolution . Low-temperature reactions (<5°C) also suppress racemization .
Q. How can reaction yields be optimized in large-scale syntheses of this compound derivatives?
- Process intensification : Use continuous flow reactors to enhance mixing and heat transfer .
- Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups without side-product formation .
- Solvent optimization : Switch from DMF to acetonitrile for easier post-reaction separation .
Q. Data Analysis and Contradictions
Q. How do conflicting reports on the biological activity of chloro-dimethylpropanoic acid derivatives inform experimental design?
Discrepancies arise from structural variations (e.g., cyclopropyl vs. phenyl substituents). For example:
Compound | Biological Activity | Source |
---|---|---|
3-(4-Chlorophenyl) derivative | Anticancer (IC 10 µM) | |
Cyclopropyl analog | No significant activity | |
Structure-activity relationship (SAR) studies should prioritize substituent electronic profiles (Hammett σ constants) and logP values to reconcile discrepancies . |
Q. What analytical methods resolve conflicting NMR data for diastereomeric mixtures?
- 2D NMR (COSY, NOESY) : Differentiates diastereomers via coupling constants and nuclear Overhauser effects .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
Q. Methodological Recommendations
Q. How should researchers design stability studies for this compound under varying pH and temperature?
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC .
- pH-rate profiling : Identify degradation pathways (e.g., hydrolysis at pH > 8) .
Q. What computational tools predict the metabolic fate of this compound in biological systems?
- ADMET Predictors™ : Simulates hepatic metabolism (CYP450 interactions) and renal clearance .
- Molecular docking (AutoDock Vina) : Models binding affinity to enzymes like cyclooxygenase-2 .
Properties
IUPAC Name |
3,3-dichloro-2,2-dimethylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c1-5(2,3(6)7)4(8)9/h3H,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESOJICOWPJPLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074076 | |
Record name | Propanoic acid, 3,3-dichloro-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64855-18-1 | |
Record name | 3,3-Dichloro-2,2-dimethylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64855-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3,3-dichloro-2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064855181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3,3-dichloro-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dichloro-2,2-dimethylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.302 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PROPANOIC ACID, 3,3-DICHLORO-2,2-DIMETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYP45ATG9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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